3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
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Overview
Description
3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines a pyrimidoindole core with a chlorobenzyl and a fluoro substituent, making it an interesting subject for chemical and pharmacological research.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities . For example, some indole derivatives have been reported to have antiviral activity, suggesting they may affect viral replication pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have a variety of potential effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, to which this compound belongs, have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one may interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Given the broad range of biological activities associated with indole derivatives , it is plausible that this compound could influence cell function in a variety of ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs a palladium catalyst and boronic acid derivatives under mild conditions, making it suitable for the synthesis of complex molecules like this compound.
Another approach involves the use of indole-2-carboxylic derivatives as starting materials, which can be transformed into pyrimidoindol-4-ones through intramolecular N–H/C–H coupling reactions . This method offers a controllable synthesis pathway with high yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is particularly advantageous for industrial applications due to its mild reaction conditions and functional group tolerance . Additionally, solvent-free methods and the use of environmentally benign reagents can further enhance the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized derivatives with potential biological activities .
Scientific Research Applications
3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with diverse biological activities.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
Indole-2-carboxylic derivatives: Used in the synthesis of pyrimidoindol-4-ones.
Uniqueness
3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is unique due to its specific combination of a pyrimidoindole core with chlorobenzyl and fluoro substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-8-fluoro-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN3O/c18-13-4-2-1-3-10(13)8-22-9-20-15-12-7-11(19)5-6-14(12)21-16(15)17(22)23/h1-7,9,21H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAKWMNGTPUYMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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